1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene
Description
1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene (CAS: 1373864-66-4) is a halogenated aromatic compound with a chloromethyl (-CH2Cl) group at position 1, a fluorine atom at position 2, and a trifluoromethoxy (-OCF3) group at position 3. Its molecular formula is C8H5ClF4O, and it has a molecular weight of 228.58 g/mol . The trifluoromethoxy group is strongly electron-withdrawing, while the chloromethyl group offers a reactive site for nucleophilic substitution. This compound is used in organic synthesis, particularly in coupling reactions and as a building block for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-4-5-2-1-3-6(7(5)10)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMSLJKBPIQURI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737395 | |
| Record name | 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373864-66-4 | |
| Record name | 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Nitration of 1-Chloromethyl-3-(trifluoromethoxy)benzene
Nitration with fuming HNO₃/H₂SO₄ at 35°C produces a 9:1 para:ortho nitro isomer mixture:
Separation : Dichloromethane extraction isolates the para isomer (90% recovery).
Step 2: Nitro-to-Fluoro Conversion
Catalytic hydrogenation over Pd/C (5% wt) in ethanol reduces the nitro group to amine, followed by Balz-Schiemann reaction:
Yield : 55–60% overall due to intermediate purification losses.
Method 3: Direct Chloromethylation of Pre-functionalized Benzene
A one-pot method using Ullmann coupling integrates all substituents.
Reaction Scheme
Bromobenzene derivatives undergo sequential cross-couplings:
Conditions :
-
Solvent: Dimethylacetamide (DMAc) at 120°C.
-
Catalysts: CuI (10 mol%), Pd(PPh₃)₄ (5 mol%).
| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) | Scalability |
|---|---|---|---|
| 1 | 320 | 45 | Moderate |
| 2 | 280 | 60 | Low |
| 3 | 410 | 85 | High |
Chemical Reactions Analysis
1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Trifluoromethylation: The trifluoromethoxy group can undergo radical trifluoromethylation, which is a key reaction in the synthesis of many fluorinated compounds.
Common reagents used in these reactions include phosphorus pentachloride, anhydrous hydrogen fluoride, and various trifluoromethoxylation reagents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used .
Scientific Research Applications
Applications in Pharmaceuticals
1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of drugs targeting different biological pathways.
Case Studies:
- Anticancer Agents : Research has shown that compounds derived from this chloromethylated structure exhibit potential anticancer properties by interfering with cellular proliferation mechanisms.
- Antimicrobial Activity : Studies indicate that certain derivatives possess significant antimicrobial activity, making them candidates for new antibiotic formulations.
Applications in Agrochemicals
The compound is also pivotal in the agrochemical industry, particularly as a precursor for herbicides and pesticides. The trifluoromethoxy group enhances the lipophilicity and biological activity of these agrochemicals.
Case Studies:
- Herbicide Development : Compounds synthesized from this compound have been tested for their efficacy against various weeds, demonstrating improved selectivity and potency compared to traditional herbicides.
- Insecticides : Research has indicated that derivatives can disrupt insect hormonal systems, leading to effective pest control solutions.
Material Science Applications
In addition to its pharmaceutical and agrochemical uses, this compound finds applications in material science, particularly in the development of liquid crystal materials and electronic chemicals. The unique electronic properties imparted by the trifluoromethoxy group make it suitable for advanced electronic applications.
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Pharmaceuticals | Anticancer agents, antimicrobial compounds | Effective against cancer cell lines |
| Agrochemicals | Herbicides, insecticides | Improved efficacy over traditional agents |
| Material Science | Liquid crystals, electronic materials | Enhanced electronic properties |
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group, in particular, can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. This makes it a valuable tool in the development of drugs and other bioactive compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The reactivity and physical properties of halogenated benzene derivatives depend on substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions |
|---|---|---|---|---|
| 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | 1373864-66-4 | C8H5ClF4O | 228.58 | 1: ClCH2; 2: F; 3: OCF3 |
| 1-(Chloromethyl)-4-(trifluoromethoxy)benzene | 65796-00-1 | C8H6ClF3O | 210.58 | 1: ClCH2; 4: OCF3 |
| 1-(Chloromethyl)-3-(trifluoromethyl)benzene | 705-29-3 | C8H6ClF3 | 194.58 | 1: ClCH2; 3: CF3 |
| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | 105529-58-6 | C7H3BrF4O | 259.00 | 1: Br; 3: F; 4: OCF3 |
Key Observations:
Substituent Position Effects :
- The target compound’s trifluoromethoxy group at position 3 and fluorine at position 2 create a sterically hindered and electron-deficient aromatic ring. In contrast, 1-(Chloromethyl)-4-(trifluoromethoxy)benzene has a para-substituted -OCF3 group, leading to distinct electronic effects .
- Bromo analogs (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) are more reactive in Pd-catalyzed coupling reactions due to the weaker C-Br bond compared to C-Cl .
Functional Group Differences :
- Replacing -OCF3 with -CF3 (as in 1-(Chloromethyl)-3-(trifluoromethyl)benzene) increases lipophilicity but reduces polarity, altering solubility in organic solvents .
- The chloromethyl group in all compounds enables nucleophilic substitution, making them versatile intermediates for introducing amines, thiols, or other functional groups .
Table 2: Reactivity Comparison in Pd-Catalyzed Couplings
| Compound Type | Reaction Partner | Yield (%) | Key Findings |
|---|---|---|---|
| 1-Bromo-3-(trifluoromethoxy)benzene | Imidazo[1,2-a]pyridine | 90–91 | High yield due to meta-substituent electronic effects |
| 1-Bromo-2-(trifluoromethoxy)benzene | 1,2-Dimethylimidazole | 69–89 | Steric hindrance at ortho position reduces yield slightly |
| 1-Bromo-4-(trifluoromethoxy)benzene | Benzothiophene | 84–93 | Para-substitution enhances reactivity |
- Chlorinated Analogs : Chloro-substituted trifluoromethoxybenzenes (e.g., the target compound) are less reactive in couplings than bromo analogs but are preferred for stability in certain applications .
- Chloromethyl Group Utility : The -CH2Cl group in the target compound allows for post-functionalization, such as quaternization or cross-coupling, which is absent in simpler chloro-/bromo-benzenes .
Biological Activity
1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene, with the CAS number 1373864-66-4, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the trifluoromethoxy and chloromethyl groups, suggest a range of possible interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C9H7ClF4O, and it possesses a molecular weight of 232.6 g/mol. The presence of electronegative fluorine atoms contributes to its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C9H7ClF4O |
| Molecular Weight | 232.6 g/mol |
| CAS Number | 1373864-66-4 |
| Melting Point | Not available |
| Solubility | Not extensively studied |
The biological activity of this compound may be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethoxy group can enhance the compound's hydrophobic character, facilitating membrane penetration and interaction with intracellular targets. Additionally, the chloromethyl group may participate in nucleophilic substitution reactions, potentially leading to the formation of more reactive intermediates.
Biological Activity
Research indicates that fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts. For this compound, preliminary studies suggest potential activities in:
- Antimicrobial Activity : Fluorinated compounds have been shown to possess antibacterial properties. The structural features of this compound may contribute to its efficacy against various bacterial strains.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism may involve the disruption of cellular processes or induction of apoptosis.
Case Studies
- Antimicrobial Efficacy : A study investigating a series of chloromethylated fluorobenzenes found that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the importance of the trifluoromethoxy group in enhancing the lipophilicity and biological activity of the compounds tested .
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that certain fluorinated benzene derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involved the inhibition of key enzymes involved in cell proliferation .
Comparative Analysis
A comparison with structurally related compounds illustrates the influence of specific functional groups on biological activity:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Significant |
| 1-Fluoro-2-methyl-3-trifluoromethoxybenzene | Low | Moderate |
| 1-Chloro-2-fluoro-3-methoxybenzene | High | Low |
Q & A
Q. What are the optimal synthetic routes for 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene?
The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:
- Nitration : Initial nitration of a trifluoromethoxy-substituted benzene precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .
- Chloromethylation : Introduction of the chloromethyl group via Friedel-Crafts alkylation or nucleophilic substitution, using reagents like chloromethyl methyl ether (MOM-Cl) in the presence of Lewis acids (e.g., AlCl₃) .
- Fluorination : Selective fluorination using agents such as Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) . Key Considerations : Reaction order and temperature control are critical to avoid side reactions (e.g., over-nitration or dehalogenation) .
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR Spectroscopy :
- ¹⁹F NMR identifies fluorine environments (e.g., trifluoromethoxy vs. fluoro substituents) .
- ¹H NMR resolves chloromethyl (-CH₂Cl) and aromatic proton splitting patterns, with coupling constants indicating substituent positions .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing (-I effect), which:
- Deactivates the benzene ring , reducing electrophilic substitution but enhancing meta-directing behavior .
- Facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) at the chloromethyl site due to increased electrophilicity .
- Impacts Suzuki-Miyaura coupling : The -OCF₃ group stabilizes transient intermediates (e.g., arylpalladium complexes) but may require bulky ligands (e.g., SPhos) to mitigate steric hindrance .
Q. How to resolve contradictions in reaction yield data under varying conditions?
Systematic analysis involves:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via in situ techniques (e.g., FTIR or Raman spectroscopy) to detect intermediates or side products .
- Computational Modeling : DFT calculations predict activation barriers for competing pathways (e.g., SN2 vs. radical mechanisms for chloromethylation) . Example : Conflicting yields in fluorination steps may arise from solvent polarity effects—aprotic solvents (e.g., DMF) improve Selectfluor™ reactivity compared to protic media .
Q. What strategies mitigate steric hindrance during functionalization?
- Ligand Design : Use sterically hindered ligands (e.g., BrettPhos in Pd-catalyzed couplings) to shield reactive sites .
- Microwave-Assisted Synthesis : Enhances reaction efficiency under high pressure/temperature, reducing steric limitations .
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
